N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(11-3-5-16-20-11)15-9-14(18,10-4-6-19-8-10)12-2-1-7-21-12/h1-8,18H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSGTTWIZPFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=NO2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, thiophene moiety, and an isoxazole backbone. Its molecular formula is , with a molecular weight of approximately 303.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Case Study
A study evaluated the antimicrobial activity of several isoxazole derivatives, including the compound . The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, it has shown promising results against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.
Research Findings
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values around 23 µg/mL against Hep3B cells and 15.48 µg/mL against HeLa cells .
- Mechanism of Action : It was observed to induce apoptosis in cancer cells rather than necrosis, suggesting a targeted mechanism that may involve modulation of signaling pathways related to cell survival and death.
- Cell Cycle Analysis : The compound caused a significant delay in the G2/M phase of the cell cycle, similar to known chemotherapeutic agents like doxorubicin .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities.
Assay Results
The antioxidant activity was assessed using the DPPH radical scavenging assay, where it demonstrated an IC50 value comparable to Trolox, a standard antioxidant. This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between the target compound and related molecules from the evidence:
Key Observations :
- Substitution Position on Isoxazole: The target compound’s isoxazole-5-carboxamide group differs from analogs with substitutions at positions 3 or 4 (e.g., ).
- Heterocyclic Diversity : Replacing thiophene with thiazole (as in ) introduces nitrogen, altering electronic properties and bioavailability.
- Functional Groups : The hydroxyl group in the target compound may improve solubility compared to cyclopropyl () or methyl () substituents.
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity : The hydroxyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide .
- In contrast, thiazole-containing analogs () may exhibit stronger dipole interactions.
Data Tables
Table 1: Structural Comparison of Isoxazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
